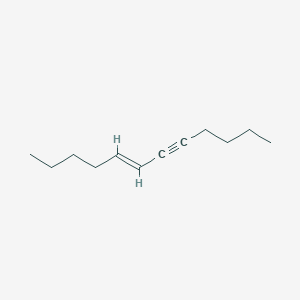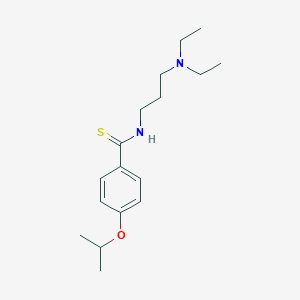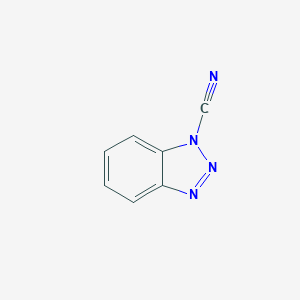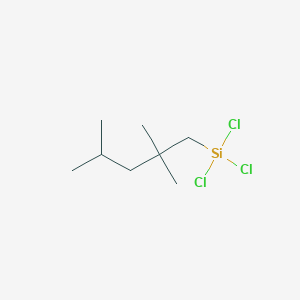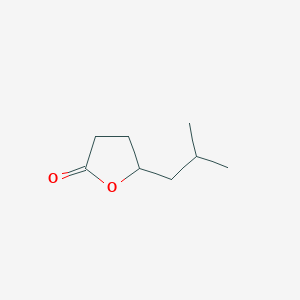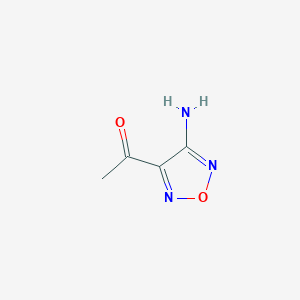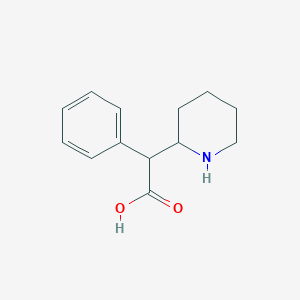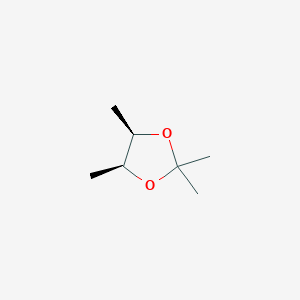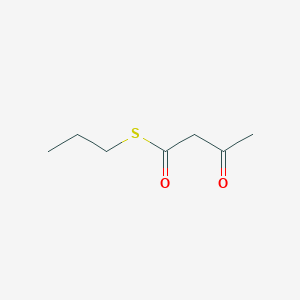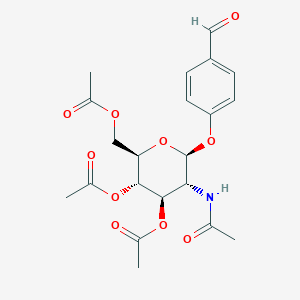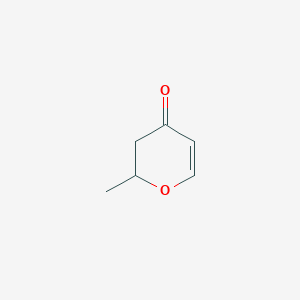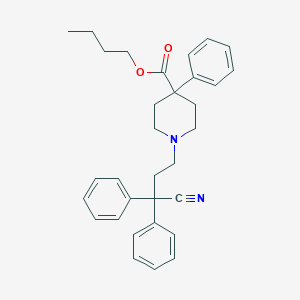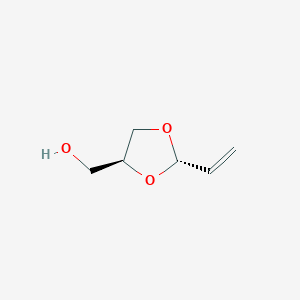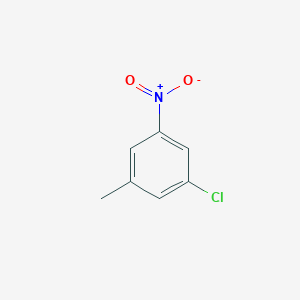
3-Chloro-5-nitrotoluene
Übersicht
Beschreibung
3-Chloro-5-nitrotoluene is a chemical compound with the molecular formula C7H6ClNO2 . It is used in the synthesis of many diverse products, including dyes, polymers, pesticides, and explosives .
Synthesis Analysis
A process for preparing 3-chloro-5-nitrotoluene involves reacting 2-methyl-4-nitroaniline with a chlorinating agent such as 5-butyl hypochlorite in a neutral condition to obtain 2-chloro-4-nitro-6-methylaniline. This is then deaminated to obtain 3-chloro-5-nitrotoluene .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitrotoluene consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
In the synthesis process of 3-chloro-5-nitrotoluene, 2-methyl-4-nitroaniline reacts with a chlorinating agent to form 2-chloro-4-nitro-6-methylaniline. This intermediate compound is then deaminated to produce 3-chloro-5-nitrotoluene .
Physical And Chemical Properties Analysis
3-Chloro-5-nitrotoluene has a molecular weight of 171.58 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis of Optical Separation Agents
3-Chloro-5-nitrotoluene: is used in the synthesis of 3-chloro-5-methylphenylisocyanate , which is a crucial intermediate for producing optical separation agents . These agents are essential in the pharmaceutical industry for the separation of enantiomers, which are molecules that are mirror images of each other but cannot be superimposed. This separation is vital for the production of enantiomerically pure drugs.
High-Performance Liquid Chromatography (HPLC)
In HPLC, 3-Chloro-5-nitrotoluene derivatives, such as cellulose tris(3-chloro-5-methylphenylcarbamate), are used to create chiral stationary phases (CSPs) . These CSPs are employed for the separation of enantiomers in various acidic, basic, and neutral chiral analytes, which is a critical process in the development and manufacturing of chiral drugs.
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic compounds. For example, it is used in the production of pigments like Pigment Red 17 (C.I. 12 390) and Pigment Red 22 (C.I. 12 315), which have applications in dyeing textiles and manufacturing colored materials .
Chemical Kinetics Studies
3-Chloro-5-nitrotoluene: is involved in kinetic studies to understand and control nitration reactions better. These studies are crucial for optimizing industrial processes where control over the nitration stage can significantly affect the quality and yield of the final product .
Design and Synthesis of CK2 Inhibitors
This compound is utilized in the design and synthesis of CK2 inhibitors, which are compounds that inhibit Casein Kinase II (CK2). CK2 inhibitors have potential therapeutic applications in treating diseases like cancer, where CK2 is often overexpressed .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrotoluene | |
CAS RN |
16582-38-0 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

